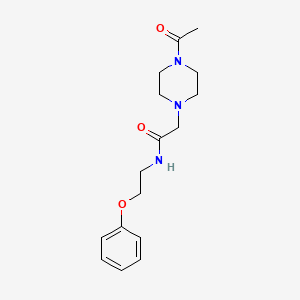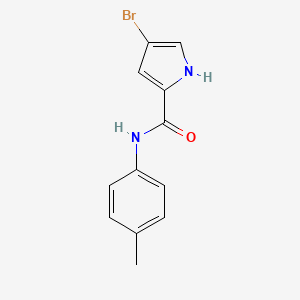
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide, also known as JNJ-40411813, is a chemical compound that has been studied for its potential therapeutic properties. This compound belongs to the class of pyrrolidine carboxamides and has been found to exhibit promising results in various scientific research studies.
作用机制
The exact mechanism of action of 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide is not fully understood. However, it has been found to interact with various molecular targets such as ion channels, enzymes, and receptors. This compound has been found to modulate the activity of these targets, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been found to exhibit various biochemical and physiological effects. In neuroscience, this compound has been found to protect neurons from oxidative stress and reduce neuroinflammation. In oncology, 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been found to induce apoptosis and inhibit tumor growth. In immunology, this compound has been found to reduce inflammation and modulate the immune response.
实验室实验的优点和局限性
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has various advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity towards its molecular targets. This makes it an ideal candidate for studying the specific mechanisms of action of various molecular targets. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in lab experiments.
未来方向
There are several future directions for the study of 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide. One of the directions is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of its potential therapeutic applications in other fields such as cardiology and gastroenterology. Furthermore, the study of its pharmacokinetics and pharmacodynamics can provide valuable insights into its potential clinical applications. Overall, the study of 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has the potential to lead to the development of novel therapeutics for various diseases.
合成方法
The synthesis of 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide involves the reaction of 4-methoxyphenylhydrazine with 3-pyridinecarboxaldehyde, followed by the addition of pyrrolidine-1-carboxylic acid and subsequent purification steps. The final product is obtained as a white solid.
科学研究应用
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, this compound has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been found to exhibit anti-tumor properties and has been studied for its potential use in the treatment of various types of cancer. In immunology, this compound has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune diseases.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-15-8-6-13(7-9-15)16-5-3-11-20(16)17(21)19-14-4-2-10-18-12-14/h2,4,6-10,12,16H,3,5,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUMEFJOINGKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)


![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)

![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)

![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)
![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)
![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)
![4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7462636.png)

![8-[[4-[[5-(4-Chlorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]methyl]quinoline](/img/structure/B7462653.png)